Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of the trifluoromethyl group and the chloro substituent in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or nitrile under acidic or basic conditions . One common method is the reaction of o-phenylenediamine with 6-chloro-2-(trifluoromethyl)benzaldehyde in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
6-Chlorobenzimidazole: Similar structure with a chloro substituent.
Uniqueness
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- is unique due to the presence of both the chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These substituents make the compound more effective in penetrating cell membranes and interacting with molecular targets .
Properties
CAS No. |
89427-08-7 |
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Molecular Formula |
C9H3ClF3N3 |
Molecular Weight |
245.59 g/mol |
IUPAC Name |
6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H3ClF3N3/c10-5-1-4(3-14)7-6(2-5)15-8(16-7)9(11,12)13/h1-2H,(H,15,16) |
InChI Key |
DUUONMUYQRZUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)N=C(N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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